

A Head-to-Head Comparison of Lamivudine and Emtricitabine Against HIV

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Compound of Interest		
Compound Name:	Epervudine	
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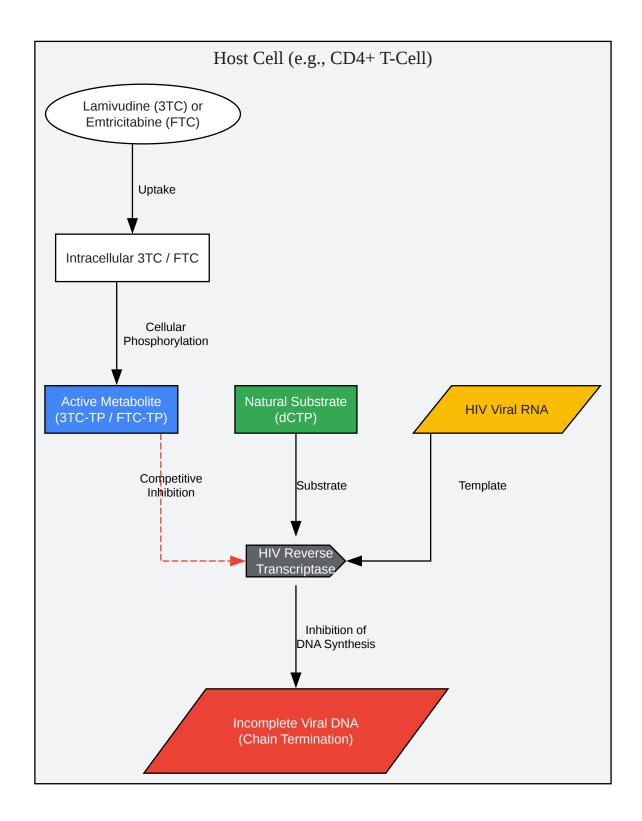
This guide provides an objective, data-driven comparison of two cornerstone antiretroviral agents, Lamivudine (3TC) and Emtricitabine (FTC), for the treatment of Human Immunodeficiency Virus (HIV) infection. Both drugs are potent nucleoside reverse transcriptase inhibitors (NRTIs) and are structurally very similar, leading to their widespread use and frequent consideration as interchangeable components in combination antiretroviral therapy (cART). However, subtle but important differences in their pharmacokinetic and resistance profiles warrant a detailed comparison.

Mechanism of Action

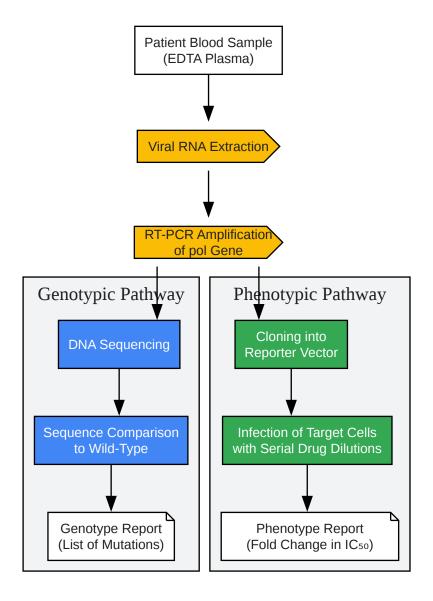
Lamivudine and Emtricitabine are synthetic cytosine nucleoside analogues. As prodrugs, they are taken up by host cells, including HIV target cells like CD4+ T-lymphocytes, where they are phosphorylated by host cellular enzymes into their active triphosphate metabolites: lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP).

These active metabolites act as competitive inhibitors of the HIV reverse transcriptase (RT) enzyme. They compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting the process of reverse transcription and preventing the synthesis of viral DNA.









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